Cas no 354-38-1 (Trifluoroacetamide)
Trifluoroacetamide Chemical and Physical Properties
Names and Identifiers
-
- Trifluoroacetamide
- TRIFLUOROACETIC ACID AMIDE
- 2,2,2-trifluoro-acetamid
- CF3CONH2
- Triflouroacetamide
- Acetamide, 2,2,2-trifluoro-
- 2,2,2-TRIFLOUROACET-AMIDE (TFAA)
- 2,2,2-Trifluoroacetamide (TFAA)
- 2,2,2-Trifluoroacetamide
- 2,2,2-Trifluoro-acetamide
- 2,2-Trifluoroacetamide
- Acetamide,2,2,2-trifluoro
- N-trifluoroacetamide
- trifluoroacetyl amine
- trifluoromethyl amino ketone
- trifluoromethylamide
- 36MU16BYFK
- NRKYWOKHZRQRJR-UHFFFAOYSA-N
- C2H2F3NO
- trifluroacetamide
- trifluoro-acetamide
- PubChem12622
- Trifluoroacetamide, 97%
- 2,2,2 trifluoroacetamide
- 2,2,2-trifluoro acetamide
- KSC490E7N
- CHEMBL117012
- NSC9449
- CS-W018487
- BDBM50226184
- 354-38-1
- FT-0609032
- EINECS 206-559-9
- A822807
- F0001-1023
- TRIFLUOROACETAMIDINE,TECH.
- DTXSID1059868
- NSC-9449
- EC 206-559-9
- UNII-36MU16BYFK
- YCLITVUUQICKAU-UHFFFAOYSA-N
- T0598
- SCHEMBL142
- AKOS005207149
- MFCD00008008
- AI3-52681
- AMY3625
- NS00009326
- D71062
- Q-200152
- Q27256578
- EN300-19421
- NSC 9449
- DB-048810
- DTXCID0039011
- Acetamide, 2,2,2trifluoro
- STL146458
- BBL027671
- FT46948
-
- MDL: MFCD00008008
- Inchi: 1S/C2H2F3NO/c3-2(4,5)1(6)7/h(H2,6,7)
- InChI Key: NRKYWOKHZRQRJR-UHFFFAOYSA-N
- SMILES: FC(C(N)=O)(F)F
- BRN: 1753625
Computed Properties
- Exact Mass: 113.00900
- Monoisotopic Mass: 113.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 85.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.1
- Topological Polar Surface Area: 43.1
Experimental Properties
- Color/Form: Not available
- Density: 1.4176 (estimate)
- Melting Point: 72.0 to 75.0 deg-C
- Boiling Point: 163°C
- Flash Point: 162-164°C
- PH: 3.6 (460g/l, H2O, 23℃)
- Solubility: 460 g/L (20°C)
- Water Partition Coefficient: 460 g/L (20 ºC)
- PSA: 43.09000
- LogP: 0.73430
- Solubility: Not available
- Sensitiveness: Sensitive to light
Trifluoroacetamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:1759
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Safety Term:8
- Packing Group:III
- Risk Phrases:R36/37/38
- Packing Group:III
- Hazard Level:8
- HazardClass:8
- PackingGroup:III
- TSCA:T
- Storage Condition:Store at room temperature
Trifluoroacetamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Trifluoroacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001220-25g |
2,2,2-Trifluoroacetamide |
354-38-1 | 99% | 25g |
£10.00 | 2022-03-29 | |
| Fluorochem | 001220-100g |
2,2,2-Trifluoroacetamide |
354-38-1 | 99% | 100g |
£20.00 | 2022-03-29 | |
| Fluorochem | 001220-500g |
2,2,2-Trifluoroacetamide |
354-38-1 | 99% | 500g |
£59.00 | 2022-03-29 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423749443- 25g |
Trifluoroacetamide |
354-38-1 | 98% | 25g |
¥ 90.6 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423749435- 100g |
Trifluoroacetamide |
354-38-1 | 98% | 100g |
¥ 231.8 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110544-500g |
Trifluoroacetamide |
354-38-1 | 97% | 500g |
¥323.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110544-2.5kg |
Trifluoroacetamide |
354-38-1 | 97% | 2.5kg |
¥1274.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110544-100g |
Trifluoroacetamide |
354-38-1 | 97% | 100g |
¥96.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110544-25g |
Trifluoroacetamide |
354-38-1 | 97% | 25g |
¥29.90 | 2023-09-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14451-25g |
2,2,2-Trifluoroacetamide, 97% |
354-38-1 | 97% | 25g |
¥589.00 | 2023-02-27 |
Trifluoroacetamide Suppliers
Trifluoroacetamide Related Literature
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Timothy J. Donohoe,Lee Mitchell,Michael J. Waring,Madeleine Helliwell,Andrew Bell,Nicholas J. Newcombe Org. Biomol. Chem. 2003 1 2173
-
2. Catalytic reduction of amides to amines by electrophilic phosphonium cations via FLP hydrosilylationAlessandra Augurusa,Meera Mehta,Manuel Perez,Jiangtao Zhu,Douglas W. Stephan Chem. Commun. 2016 52 12195
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Yanfang Yao,Ziqing Yin,Fu-Sheng He,Xuwei Qin,Wenlin Xie,Jie Wu Chem. Commun. 2021 57 2883
-
4. A novel total synthesis of (±)-aspidospermidineOwen Callaghan,Christopher Lampard,Alan R. Kennedy,John A. Murphy J. Chem. Soc. Perkin Trans. 1 1999 995
-
Xin Ming,Ping Ding,Peter Leonard,Simone Budow,Frank Seela Org. Biomol. Chem. 2012 10 1861
Additional information on Trifluoroacetamide
Trifluoroacetamide (CAS No. 354-38-1): Properties, Applications, and Market Insights
Trifluoroacetamide (CAS No. 354-38-1) is a versatile fluorinated organic compound widely used in pharmaceuticals, agrochemicals, and specialty chemical synthesis. With the molecular formula C2H2F3NO, this compound has garnered significant attention due to its unique chemical properties and broad applicability. In recent years, the demand for fluorinated compounds like trifluoroacetamide has surged, driven by advancements in drug discovery and sustainable chemistry.
The physical and chemical properties of trifluoroacetamide make it a valuable intermediate in organic synthesis. It exhibits high solubility in polar solvents, stability under various reaction conditions, and reactivity that enables its use in amidation and fluorination reactions. Researchers often explore trifluoroacetamide derivatives for their potential in enhancing the bioavailability of pharmaceutical compounds, a topic frequently searched in AI-driven drug development platforms.
One of the most prominent applications of trifluoroacetamide is in the synthesis of fluoro-pharmaceuticals. The compound's ability to introduce fluorine atoms into molecules improves metabolic stability and binding affinity, addressing key challenges in modern medicine. Searches for "fluorine in drug design" and "trifluoroacetamide uses" have increased, reflecting growing interest in its role in next-generation therapeutics.
Beyond pharmaceuticals, trifluoroacetamide finds use in agrochemical formulations, where its derivatives contribute to the development of eco-friendly pesticides. This aligns with the rising global focus on sustainable agriculture, a hot topic in both academic and industrial circles. The compound's low environmental persistence compared to traditional agrochemicals makes it a subject of interest in green chemistry discussions.
The market for trifluoroacetamide has seen steady growth, particularly in regions with strong pharmaceutical and agrochemical industries. Analysts tracking "fluorochemical market trends" often highlight its expanding applications in electronic materials and specialty polymers. The compound's role in producing high-performance materials for electronics has become increasingly relevant with the advancement of flexible electronics and energy storage devices.
From a synthetic chemistry perspective, trifluoroacetamide serves as a valuable building block for heterocyclic compounds. Its reactivity with various nucleophiles enables the construction of complex molecular architectures, making it a favorite among medicinal chemists. Laboratory searches for "trifluoroacetamide reactions" and "fluorinated amide synthesis" demonstrate its importance in contemporary organic synthesis methodologies.
Quality control and analytical characterization of trifluoroacetamide typically involve techniques such as HPLC analysis, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. The increasing availability of analytical data for 354-38-1 in public databases has facilitated its adoption across research institutions.
Environmental and safety considerations for trifluoroacetamide have been thoroughly investigated, with studies confirming its relatively low toxicity profile compared to other fluorinated compounds. This aspect is particularly important given the current emphasis on chemical safety assessment in regulatory frameworks worldwide. The compound's environmental fate and degradation pathways remain active areas of research, especially in the context of green chemistry principles.
Looking ahead, the future of trifluoroacetamide appears promising, with potential applications emerging in material science and catalysis. Its unique combination of fluorine content and amide functionality positions it as a key player in the development of advanced functional materials. As research continues to uncover new applications, 354-38-1 is likely to maintain its status as an important compound in both academic and industrial settings.
For researchers and manufacturers seeking reliable sources of trifluoroacetamide, it's essential to consider suppliers with proven expertise in fluorinated compounds. The compound's purity, packaging, and documentation should meet the specific requirements of the intended application, whether for laboratory research or industrial-scale production. Proper storage conditions and handling procedures ensure optimal performance in various chemical processes.
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